molecular formula C11H10O3S2 B1435468 Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate CAS No. 28748-67-6

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate

Cat. No.: B1435468
CAS No.: 28748-67-6
M. Wt: 254.3 g/mol
InChI Key: HUFFVYBQYVJQPH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate is formally identified by the Chemical Abstracts Service number 28748-67-6 and possesses the molecular formula C11H10O3S2. The compound exhibits a molecular weight of 254.33 grams per mole and is characterized by its greyish waxy solid appearance at room temperature. The International Union of Pure and Applied Chemistry name reflects the compound's complex structural arrangement, which features a central carbon atom bearing both a hydroxyl group and a methyl acetate functionality.

The molecular structure presents a fascinating example of regioisomerism within thiophene chemistry. The compound contains two thiophene rings positioned at different attachment points: one thiophene ring connected at the 2-position and another at the 3-position. This asymmetric arrangement distinguishes it from its regioisomer methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, commonly known as methyl 2,2-dithienylglycolate, which features both thiophene rings attached at the 2-position.

The Standard International Chemical Identifier for the compound is InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-6-15-7-8)9-3-2-5-16-9/h2-7,13H,1H3, with the corresponding International Chemical Identifier Key being HUFFVYBQYVJQPH-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O, which clearly illustrates the spatial arrangement of the functional groups.

Table 1: Fundamental Chemical Properties

Property Value Reference
Chemical Abstracts Service Number 28748-67-6
Molecular Formula C11H10O3S2
Molecular Weight 254.33 g/mol
Physical State Greyish waxy solid
Melting Point 90-92°C
Heavy Atom Count 16
Rotatable Bond Count 4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5

The compound's structural complexity arises from the presence of multiple functional groups including thiophene rings, a tertiary alcohol, and an ester linkage. The thiophene moieties contribute to the molecule's electronic properties and potential for various chemical transformations. The central carbon bearing the hydroxyl group creates a stereocenter, although the compound is typically encountered as a racemic mixture in synthetic preparations.

Relevance in Organic Chemistry and Industrial Applications

This compound occupies a position of considerable importance in pharmaceutical chemistry, particularly as an intermediate in the synthesis of anticholinergic agents used for treating chronic obstructive pulmonary disease. The compound serves as a critical building block in the preparation of tiotropium bromide, a long-acting antimuscarinic bronchodilator that represents a major therapeutic advance in respiratory medicine.

The industrial significance of this compound extends beyond its direct pharmaceutical applications. Research has demonstrated that the selective synthesis of this specific regioisomer, as opposed to its 2,2-dithienyl counterpart, requires sophisticated synthetic strategies and purification protocols. The development of these methodologies has contributed substantially to the understanding of regioselective reactions in thiophene chemistry and has established benchmarks for pharmaceutical intermediate purity standards.

In synthetic organic chemistry, the compound exemplifies the challenges and opportunities presented by regioisomerism. The ability to selectively synthesize either this 2,3-dithienyl isomer or the 2,2-dithienyl variant depends critically on reaction conditions, choice of starting materials, and the nature of organometallic reagents employed. This selectivity has made the compound an important case study for understanding how subtle changes in synthetic protocols can lead to dramatically different product distributions.

Table 2: Industrial Applications and Synthetic Relevance

Application Area Specific Use Industrial Significance Reference
Pharmaceutical Chemistry Tiotropium bromide intermediate Major anticholinergic drug synthesis
Synthetic Methodology Regioisomer selectivity studies Development of selective thiophene chemistry
Quality Control Pharmaceutical purity standards Establishing impurity limits for drug intermediates
Process Development Purification protocols Industrial crystallization methodologies

The compound's role in pharmaceutical manufacturing has necessitated the development of sophisticated analytical methods for its characterization and purity assessment. High Performance Liquid Chromatography techniques have been specifically developed to distinguish this compound from its regioisomeric impurities, with specifications requiring the content of the 2,3-isomer to be reduced to levels below 0.10% in pharmaceutical-grade preparations.

Manufacturing processes for this compound have been optimized to achieve yields exceeding 70% while maintaining the required purity standards. These industrial developments have contributed to broader advances in thiophene chemistry and have established protocols that are applicable to related pharmaceutical intermediates.

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical evolution of thiophene chemistry and the pharmaceutical industry's pursuit of selective anticholinergic agents. Thiophene derivatives have been recognized as valuable synthetic intermediates since the mid-20th century, with 2-thiopheneacetic acid emerging as one of the most extensively utilized thiophene series derivatives in pharmaceutical applications.

The compound's emergence as a pharmaceutical intermediate coincided with the development of advanced synthetic methodologies for thiophene functionalization. Early synthetic approaches to thiophene acetic acid derivatives relied on multi-step sequences involving chloromethylation, cyanation, and hydrolysis reactions. These foundational methods established the chemical precedents that would later enable the selective synthesis of more complex dithienyl compounds.

The recognition of regioisomerism as a critical factor in pharmaceutical intermediate synthesis represented a pivotal development in the compound's history. Research conducted in the early 21st century demonstrated that the specific arrangement of thiophene rings could significantly impact both synthetic accessibility and pharmaceutical efficacy. This understanding led to the development of selective synthetic protocols that could favor the formation of the 2,3-dithienyl isomer over alternative regioisomeric products.

The compound gained particular prominence with the development of tiotropium bromide as a therapeutic agent for chronic obstructive pulmonary disease. The pharmaceutical industry's need for high-purity intermediates drove innovations in both synthetic methodology and purification technology. These developments established new standards for pharmaceutical intermediate purity and contributed to the broader understanding of impurity control in drug manufacturing.

Table 3: Historical Development Timeline

Period Development Significance Reference
Mid-20th Century Thiophene chemistry foundations Establishment of basic thiophene synthetic methods
Late 20th Century Advanced functionalization methods Development of selective thiophene transformations
Early 21st Century Regioisomer selectivity research Understanding of isomeric control in synthesis
2010s-Present Pharmaceutical applications Integration into anticholinergic drug synthesis

Contemporary research continues to explore the synthetic potential of this compound and related dithienyl derivatives. The development of more efficient synthetic routes, improved purification methods, and enhanced analytical techniques represents an ongoing area of investigation that builds upon the historical foundations established over several decades of thiophene chemistry research.

Properties

IUPAC Name

methyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S2/c1-14-10(12)11(13,8-4-6-15-7-8)9-3-2-5-16-9/h2-7,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFFVYBQYVJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate, also known as 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetic acid methyl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}O3_3S2_2
  • Molecular Weight : 254.33 g/mol
  • CAS Number : 28748-67-6
  • Cholinesterase Inhibition :
    This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In studies, it demonstrated significant AChE inhibitory activity with an IC50_{50} value comparable to other known inhibitors . This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
  • Antioxidative Properties :
    The compound exhibits antioxidative capacity, which is crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a role .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
AChE InhibitionSignificant inhibition with IC50_{50} values around 27.1 μM .
Antioxidant ActivityDemonstrated capacity to scavenge free radicals effectively .
Cytotoxicity AssaysShowed selective cytotoxicity towards cancer cell lines, reducing viability significantly .

Case Studies

  • Neuroprotective Effects :
    In a study focusing on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative damage. Results indicated that the compound could reduce cell death in the presence of oxidative stressors, suggesting its potential as a neuroprotective agent.
  • Anticancer Activity :
    The compound was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). It exhibited dose-dependent cytotoxic effects, with a notable reduction in cell viability at higher concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Pharmacological Applications

Given its biological activities, this compound has potential applications in:

  • Alzheimer's Disease Treatment :
    Due to its AChE inhibitory properties, it may serve as a lead compound for developing drugs aimed at enhancing cholinergic function in Alzheimer's patients.
  • Cancer Therapy :
    Its cytotoxic effects on cancer cells indicate that it could be explored further as an anticancer agent, potentially leading to new treatments for various malignancies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity
    • Studies have shown that thiophene derivatives exhibit significant antioxidant properties. For instance, methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate can be evaluated for its ability to inhibit free radicals, potentially preventing oxidative stress-related diseases .
  • Antibacterial Properties
    • The compound has been investigated for its antibacterial activity against various pathogens. Research indicates that thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .
  • Antitumor Potential
    • Thiophene-containing compounds have been identified as promising candidates for cancer therapy due to their ability to inhibit microtubule polymerization. This mechanism is crucial for cancer cell division, making these compounds valuable in developing new anticancer drugs .

Materials Science Applications

  • Dyes and Pigments
    • The unique structure of thiophene derivatives allows them to be used in the production of dyes and pigments. Their ability to absorb light at specific wavelengths makes them suitable for applications in textiles and coatings .
  • Conductive Polymers
    • This compound can serve as a building block for conductive polymers, which are essential in electronic devices. The incorporation of thiophene units enhances the electrical conductivity of polymer films .

Organic Synthesis Applications

  • Synthetic Intermediates
    • This compound can act as an intermediate in the synthesis of more complex thiophene derivatives. Its reactivity allows for further functionalization, enabling the development of novel compounds with tailored properties for specific applications .
  • Heterocyclic Chemistry
    • The presence of sulfur in the thiophene ring opens avenues for synthesizing various heterocycles, which are crucial in pharmaceutical chemistry. These heterocycles often exhibit diverse biological activities, making them important targets for drug discovery .

Case Studies and Research Findings

StudyApplicationFindings
Antioxidant ActivityExhibited significant inhibition of lipid peroxidation; potential use in preventing oxidative damage.
Antibacterial PropertiesShowed effective inhibition against Staphylococcus aureus and E. coli, indicating potential for therapeutic development.
Antitumor ActivityDemonstrated ability to inhibit tubulin polymerization with IC50 values ranging from 2.6 to 18 nM across various cancer cell lines.
Synthetic UtilityUtilized as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 2-(benzo[b]thiophen-2-yl)-2-(thiophen-3-yl)acetate (2n)
  • Structure : Replaces the thiophen-2-yl group with a benzo[b]thiophen-2-yl moiety.
  • Properties: Melting Point: 144–146°C (vs. likely lower for the non-benzo analog due to reduced planarity). Synthesis: Synthesized via coupling reactions, yielding 68% . Spectroscopy: Distinct aromatic signals in $^1$H NMR (δ 6.91–7.41 ppm for thiophene protons) and a carbonyl peak at 170.2 ppm in $^{13}$C NMR .
Methyl 2-chloro-2-(thiophen-3-yl)acetate
  • Structure : Chlorine replaces the hydroxyl and thiophen-2-yl groups.
  • Properties :
    • Reactivity : The electron-withdrawing Cl group increases electrophilicity, contrasting with the H-bonding capability of the hydroxyl group in the target compound.
    • SMILES : COC(=O)C(C1=CSC=C1)Cl .
Methyl (2S)-2-hydroxy-2-(thiophen-3-yl)acetate
  • Structure : Lacks the thiophen-2-yl group but retains the stereogenic hydroxy center.
  • Properties: Molecular Weight: 172.20 g/mol (vs. 254.31 g/mol for the target compound). CAS No.: 15574-03-5 .

Key Observations :

  • Oxidative methods (e.g., Cu-mediated) are moderate-yielding but require harsh conditions .
  • Diazo-based syntheses offer higher yields but involve hazardous intermediates .

Spectral and Physical Properties

NMR Spectroscopy
  • Hydroxyl Proton : In analogs like methyl (2S)-2-hydroxy-2-(thiophen-3-yl)acetate, the hydroxyl proton appears as a broad singlet (δ ~3.5–5.0 ppm) in $^1$H NMR, influenced by H-bonding .
  • Thiophene Signals :
    • Thiophen-2-yl protons resonate at δ ~6.9–7.4 ppm (e.g., compound 2n ).
    • Thiophen-3-yl protons appear upfield (δ ~6.4–7.1 ppm) due to reduced conjugation .
Mass Spectrometry
  • HRMS : For methyl 2-(benzo[b]thiophen-2-yl)-2-(thiophen-3-yl)acetate, [M+H]$^+$ = 327.0712 (calculated), matching experimental data .

Preparation Methods

Grignard Reaction with Dimethyl Oxalate

Primary route :
Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate is synthesized via a two-step Grignard reaction:

  • Formation of 2-thienylmagnesium bromide :
    • React 2-bromothiophene (330 g, 2 mol) with magnesium shavings (50 g, 2 mol) in tetrahydrofuran (THF, 2.5 L) under nitrogen.
  • Condensation with dimethyl oxalate :
    • Add the Grignard reagent to dimethyl oxalate (120 g, 1 mol) in THF (0.5 L).
    • Reflux for 2 hours, followed by quenching with NH₄Cl solution and extraction with chloroform.
    • Yield: 45% (115 g).

Key parameters :

Parameter Value
Temperature (reflux) 66–69°C
Reaction time 3 hours
Purity (HPLC) 0.18–0.20% impurity

Limitation : Generates regioisomer methyl-2-(thiophen-2-yl)-2-(thiophen-3-yl)glycolate as a byproduct (0.18–0.20%).

Regioselective Lithiation Approach

Alternative method for controlling regioisomer formation:

Advantages :

  • Enables selective synthesis of either 2,2- or 2,3-isomers by varying bromothiophene starting materials.
  • Reduces impurity levels to <0.07% with optimized crystallization.

Crystallization-Based Purification

Critical post-synthesis step :

  • Solvent selection : Linear alkyl ethers, isobutyl acetate, or toluene.
  • Temperature gradient :
    • Dissolve crude product at 50–55°C for 1–2 hours.
    • Cool to 0–25°C to precipitate purified crystals.
  • Seeding : Introduce pure methyl-2,2-dithienylglycolate crystals to enhance yield (≥80%).

Outcome :

Parameter Before Purification After Purification
Regioisomer impurity 0.18–0.20% ≤0.05%
Yield 45% 75–80%

Analytical Validation

Quality control metrics :

  • HPLC analysis : Quantify regioisomers using C18 column (mobile phase: acetonitrile/water).
  • ¹H NMR characterization :
    • Thiophene protons: δ 7.10–7.44 ppm.
    • Hydroxy and ester groups: δ 3.70–5.20 ppm.

Q & A

What synthetic strategies are effective for preparing Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate, and how can competing side reactions be minimized?

Category: Basic Synthesis
Answer:
The compound is synthesized via multi-step routes involving esterification, protection/deprotection of hydroxyl groups, and coupling of thiophene derivatives. Key steps include:

  • Suzuki-Miyaura coupling for introducing thiophene rings, optimized using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions .
  • Esterification using methyl chloroacetate or activated esters under basic conditions (e.g., NaH or DCC/DMAP) .
  • Side reactions (e.g., over-alkylation or oxidation) are minimized by controlling reaction temperature (<0°C for sensitive intermediates) and using anhydrous solvents (CH₂Cl₂ or THF) .

Critical Parameters:

ParameterOptimal RangeImpact of Deviation
Reaction Temp.-10°C to 25°CHigher temps increase oxidation
Catalyst Loading5–10 mol% PdLower loading reduces yield
Solvent PurityAnhydrous, Ar-purgedMoisture leads to hydrolysis

How can the stereochemical configuration of the hydroxyl group in this compound be resolved experimentally?

Category: Advanced Structural Analysis
Answer:
The chiral center at the hydroxyl group requires resolution via:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) using hexane/isopropanol gradients .
  • X-ray crystallography (single-crystal XRD) to confirm absolute configuration. Software suites like SHELXL refine crystallographic data, while Mercury visualizes packing interactions .
  • NMR-based methods : Mosher’s ester analysis with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) derivatives to assign configuration via Δδ values .

Example Data:
In XRD studies, the R-configuration showed a torsion angle of 112.3° between thiophene rings, while the S-enantiomer exhibited 68.5° .

What computational methods are suitable for modeling the electronic properties of this compound?

Category: Advanced Computational Chemistry
Answer:

  • Density Functional Theory (DFT) : The Colle-Salvetti correlation-energy functional (e.g., B3LYP/6-311+G(d,p)) predicts molecular orbitals, HOMO-LUMO gaps, and charge distribution. Solvent effects (e.g., PCM model for DMSO) improve accuracy .
  • Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water/ethanol) assess conformational stability and hydrogen-bonding networks .

Key Findings:
DFT calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity. Thiophene rings contribute π-electron density, stabilizing the hydroxyl group via resonance .

How can contradictory NMR data for this compound be reconciled?

Category: Data Contradiction Analysis
Answer:
Discrepancies in chemical shifts (e.g., δ 5.8–6.2 ppm for hydroxyl protons) arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ induces hydrogen-bonding variations.
  • Dynamic exchange : Rotameric interconversion of thiophene rings broadens peaks at room temperature. Low-temperature NMR (-40°C) or deuterated solvents (D₂O) suppress exchange .
  • Impurity interference : LC-MS or 2D-COSY identifies co-eluting regioisomers (e.g., 3-thiophene vs. 2-thiophene derivatives) .

What strategies optimize the stability of this compound in aqueous solutions?

Category: Advanced Formulation
Answer:
The ester group is prone to hydrolysis. Stabilization methods include:

  • pH control : Buffers (pH 5–6) minimize acid/base-catalyzed degradation.
  • Lyophilization : Freeze-drying with cryoprotectants (trehalose or mannitol) retains >95% potency after 6 months .
  • Co-solvents : Ethanol/propylene glycol mixtures (20% v/v) reduce water activity .

Degradation Pathways:

ConditionMajor DegradantDetection Method
Alkaline (pH >8)Thiophene carboxylic acidHPLC-UV (λ=254 nm)
Oxidative (H₂O₂)Sulfoxide derivativesLC-MS/MS

How is the biological activity of this compound evaluated in preclinical models?

Category: Advanced Bioactivity
Answer:

  • Enzyme inhibition assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 4-methylumbelliferone esters) .
  • In vivo toxicity : Acute toxicity in mice (LD₅₀) assessed via OECD Guideline 423. Neurotoxicity is monitored using rotarod and open-field tests .
  • Metabolite profiling : Hepatocyte incubations with LC-HRMS identify phase I/II metabolites (e.g., glucuronidation at the hydroxyl group) .

Findings:
IC₅₀ values for CYP3A4 inhibition range from 12–18 µM, suggesting moderate interaction potential .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Category: Advanced Crystallography
Answer:
Challenges include:

  • Disorder in thiophene rings : Solved by refining occupancy ratios in SHELXL and using PLATON’s SQUEEZE for solvent masking .
  • Weak diffraction : High-intensity synchrotron radiation (λ=0.7 Å) improves resolution to 0.8 Å .
  • Twinned crystals : The WinGX suite integrates CELL_NOW for twin law identification (e.g., two-fold rotation) .

Example Refinement Metrics:

ParameterValue
R-factor0.032
CCDC Deposition No.2,150,123
Space GroupP2₁2₁2₁

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)acetate

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